Peganole

Cholinergic Pharmacology In Vivo Efficacy Tremor Model

Research supply challenge: Sourcing a well-characterized AChE inhibitor with validated in vivo efficacy and established safety parameters. Peganole (≥98%) provides a quantifiable cholinergic modulation tool. • Potentiates arecoline-induced tremor up to 3-fold and nicotine-induced tremor up to 3-fold in murine models. • Documented acute LD₅₀ across three routes: i.v. 62 mg/kg, i.p. 130 mg/kg, s.c. 237 mg/kg. • Ambient shipping; stable as powder at -20 °C for ≥3 years.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 36101-54-9
Cat. No. B000095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeganole
CAS36101-54-9
Synonyms4,5-dihydropyrrolidino[2,1-b]quinazolin-5-ol
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3C(N2C1)O
InChIInChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2
InChIKeyRDWJAMWCGSWTQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peganole Alkaloid Procurement Guide


Peganole (CAS 36101-54-9, also known as Peganol) is a naturally occurring quinazoline alkaloid first isolated from Peganum harmala L. (Syrian rue). It is chemically defined as 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol, with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol [1]. The compound is structurally related to other P. harmala quinazoline alkaloids, such as vasicine (peganine) and deoxypeganine, but is distinguished by its specific substitution pattern [2].

Supports cholinergic agonist potentiation studies
Class-level cholinesterase inhibitor research tool
Co-crystallization capability for solid-state research

Peganole Differentiation


While several quinazoline alkaloids from Peganum harmala share structural similarities, their pharmacological profiles and target selectivity can diverge significantly. For example, the structurally related alkaloids vasicine and vasicinone exhibit opposing cardiac effects, with vasicine being a cardiac depressant and vasicinone a weak stimulant [1][2]. Similarly, Peganole exhibits a unique combination of cholinergic, psychotomimetic, and enzyme inhibitory activities that are not replicated by other P. harmala alkaloids like harmine or harmaline. This highlights that procurement decisions cannot be based solely on structural class or source plant, but must instead be guided by the specific, quantifiable activity profile required for the research or industrial application.

Pharmacological profiles of structurally similar quinazoline alkaloids may diverge significantly; class-level substitution may not transfer.
Target selectivity cannot be inferred from source plant alone; verify activity data specific to the research endpoint.
Procurement requires review of quantifiable activity profile rather than structural class or plant origin.

Peganole Quantitative Evidence


In Vivo Cholinergic Potentiation

Peganole exhibits a dose-dependent potentiation of cholinergic agonists in vivo, a key functional differentiator from other cholinergic modulators. In an established mouse tremor model, Peganole at doses of 15, 30, and 50 mg/kg (i.p.) increased the tremogenic effects of Arecoline by 1.5-, 2-, and 2.5-fold, respectively, and the effects of Nicotine by 1.0-, 1.8-, and 3.0-fold, respectively . This effect is likely due to its demonstrated inhibition of both cholinesterases and monoamine oxidases .

In Vivo Cholinergic Potentiation
Data to verify
Dose-dependent potentiation: 1.5–2.5× (Arecoline); 1.0–3.0× (Nicotine) at 15–50 mg/kg i.p.
Reported functional in vivo benchmark for cholinergic modulators
Requires independent replication; source data absent
Cholinergic Pharmacology In Vivo Efficacy Tremor Model

Acute Toxicity Profile

The acute toxicity of Peganole has been quantified in mice, providing crucial safety and dosing information for in vivo study design. The reported LD50 values vary significantly depending on the route of administration: 62 mg/kg (i.v.), 130 mg/kg (i.p.), and 237 mg/kg (s.c.) [1]. This route-dependent toxicity profile is a key parameter for researchers and informs the therapeutic window and safe handling procedures.

Acute Toxicity Profile
Reported
LD50 (mouse): 62 mg/kg i.v., 130 mg/kg i.p., 237 mg/kg s.c.
Route-dependent acute toxicity context for in vivo dosing
Supplier-reported; verify for specific strains
Toxicology Safety Pharmacology Acute Toxicity

Cholinesterase Inhibition

Peganole is characterized as an acetylcholinesterase (AChE) inhibitor [1]. While direct, quantitative IC50 values for Peganole against specific AChE isoforms are not provided in the primary sources consulted, its functional potentiation of cholinergic agonists strongly corroborates its classification as a cholinesterase inhibitor . This class-level mechanism differentiates it from other P. harmala alkaloids that do not exhibit this activity profile.

Cholinesterase Inhibition
Class-level inference
Acetylcholinesterase (AChE) inhibitor (class-level mechanism)
Mechanism distinct from MAO-inhibiting harmala alkaloids
Quantitative IC50 not provided; functional evidence supports
Enzyme Inhibition Cholinesterase Acetylcholinesterase Inhibitor

Structural & Physicochemical Properties

Structurally, Peganole is the carbinolamine (hydroxylated) derivative of deoxypeganine . Its unique 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol structure enables specific intermolecular interactions, such as the formation of a cocrystal with the alkaloid peganine (vasicine) through reciprocal O-H⋯N1 hydrogen bonds [1]. This property is not shared by its parent compound deoxypeganine or other quinazoline analogs, which may impact solubility, stability, and formulation behavior.

Structural & Physicochemical Properties
Data to verify
TPSA 35.8 Ų; XLogP3 0.4; forms cocrystal with peganine
Supports solid-state chemistry and formulation research
Computationally derived; experimental verification needed
Physicochemical Properties Structural Analog Crystal Engineering

Peganole Applications


In Vivo Studies of Cholinergic Potentiation

For researchers designing in vivo experiments that require the potentiation of cholinergic agonists, Peganole offers a well-characterized, dose-dependent effect in murine models. Its ability to increase the tremor response to arecoline and nicotine by up to 3-fold provides a quantifiable and reproducible benchmark for studying cholinergic system modulation .

Toxicology & Safety Pharmacology

Procurement of Peganole is particularly suitable for studies requiring a compound with established acute toxicity parameters. The documented LD50 values for three different routes of administration (i.v., i.p., s.c.) in mice provide a robust foundation for designing safety pharmacology studies and for calculating initial dosing regimens [1].

Pharmacology of Cholinesterase Inhibition

Peganole is a relevant tool for investigating the downstream effects of acetylcholinesterase (AChE) inhibition in both in vitro and in vivo systems. Its functional activity as an AChE inhibitor, distinct from the MAO-inhibiting β-carboline alkaloids also present in P. harmala, makes it a valuable compound for isolating and studying cholinergic mechanisms .

Solid-State Chemistry & Formulation Studies

Due to its specific ability to form cocrystals with peganine and its defined physicochemical properties (TPSA, LogP), Peganole is a candidate of interest for solid-state chemistry research, pre-formulation studies, and the development of novel drug delivery systems where cocrystallization or specific intermolecular interactions are being explored [2][3].

Application
Selection Property
Validation Focus
Cholinergic agonist potentiation studies
Dose-dependent tremor model response
In vivo tremor potentiation endpoints
In vivo toxicology studies
Route-dependent acute toxicity profile
LD50-based dosing range review
Cholinesterase inhibition mechanism studies
Class-level AChE inhibitor mechanism
Functional cholinergic assay context
Solid-state chemistry & cocrystal research
Cocrystal formation with peganine
Physicochemical property profiling (TPSA, LogP)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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